N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide
Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide is a structurally complex heterocyclic compound featuring a benzooxazepine core fused with a sulfonamide group. Its structural elucidation likely relies on crystallographic techniques, as evidenced by the widespread use of programs like SHELX , ORTEP-3 , and WinGX in small-molecule analysis. These tools enable precise determination of bond lengths, angles, and conformational preferences, which are critical for understanding its reactivity and interactions.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O6S/c1-16(2)11-12-26-19-9-7-17(13-21(19)32-15-24(3,4)23(26)27)25-33(28,29)18-8-10-20(30-5)22(14-18)31-6/h7-10,13-14,16,25H,11-12,15H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJLQRZOWWQXQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound is characterized by the following molecular details:
- Molecular Formula : C21H27N3O4
- Molecular Weight : 385.464 g/mol
- IUPAC Name : N-(5-isopentyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide
Antimicrobial Activity
Research indicates that compounds similar to N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit significant antimicrobial properties. For instance:
- Case Study : A derivative of this compound demonstrated activity against both Gram-positive and Gram-negative bacteria in vitro. The minimum inhibitory concentration (MIC) was noted to be lower than that of commonly used antibiotics .
Antitumor Activity
Preliminary studies suggest potential antitumor effects. Compounds with similar structures have been reported to inhibit tumor cell proliferation:
- Research Finding : In a study involving human cancer cell lines (e.g., breast and colon cancer), the compound showed a dose-dependent reduction in cell viability .
The proposed mechanism involves the inhibition of specific enzymes or pathways crucial for microbial growth and cancer cell survival. For example:
- Enzyme Inhibition : The compound may inhibit bacterial DNA gyrase and topoisomerase enzymes.
- Apoptosis Induction : In tumor cells, it may trigger apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Data Table: Summary of Biological Activities
Scientific Research Applications
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide exhibits several biological activities:
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Antimicrobial Properties :
- The compound has shown moderate antibacterial activity against various strains of bacteria, including Mycobacterium tuberculosis. Studies indicate that it interferes with bacterial cell wall synthesis and disrupts metabolic processes essential for bacterial survival.
- Table 1: Antimicrobial Activity Comparison
Compound Activity Comparison N-(5-isopentyl...) Moderate antibacterial activity against Mycobacterium tuberculosis Less active than standard antibiotics like streptomycin and isoniazid -
Anticancer Potential :
- Preliminary studies suggest that the compound may have anticancer properties by inducing apoptosis in cancer cells. The structural features allow for interaction with specific pathways involved in cell proliferation and survival.
-
Anti-inflammatory Effects :
- Research indicates potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
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Study on Antimycobacterial Activity :
- A study evaluated the efficacy of this compound against Mycobacterium tuberculosis. Results indicated moderate effectiveness with a minimum inhibitory concentration (MIC) that suggests potential for further development as an antibacterial agent.
-
Structure-Activity Relationship (SAR) :
- Research focused on how variations in the alkyl substituents and sulfonamide moiety impact biological activity. Larger alkyl groups were associated with enhanced antimicrobial potency.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, crystallographic software referenced in the materials (SHELX, ORTEP-3, WinGX) is foundational to structural comparisons. Below is a methodological analysis of how such tools facilitate comparative studies:
Table 1: Role of Crystallographic Software in Structural Comparisons
Key Observations:
Structural Precision : SHELX’s refinement algorithms (e.g., SHELXL) are critical for resolving subtle differences in bond lengths or torsion angles between analogs .
Conformational Analysis : ORTEP-3’s graphical interface allows researchers to compare thermal motion and steric effects in related molecules .
High-Throughput Screening : WinGX’s automation capabilities enable rapid comparison of crystallographic datasets for structurally similar compounds .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Methodological Answer: Synthetic optimization requires:
- Reaction condition control : Temperature (e.g., 60–80°C for sulfonamide coupling), solvent selection (e.g., dichloromethane or ethanol for solubility ), and inert atmosphere to prevent oxidation .
- Catalyst use : Bases like triethylamine or pyridine to facilitate deprotonation during coupling reactions .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the product from side reactions .
- Yield improvement : Multi-step reaction monitoring via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
- X-ray Crystallography : For unambiguous determination of 3D structure, if single crystals are obtainable .
Q. How can researchers address the lack of reported physical properties (e.g., solubility, melting point)?
Methodological Answer:
- Solubility assays : Test in solvents (DMSO, ethanol, water) using UV-Vis spectroscopy or gravimetric analysis .
- Thermal analysis : Differential scanning calorimetry (DSC) or melting point apparatus for melting point determination .
- Hygroscopicity testing : Dynamic vapor sorption (DVS) to assess stability under humidity .
Advanced Research Questions
Q. What strategies are recommended for conducting structure-activity relationship (SAR) studies on this compound?
Methodological Answer:
- Systematic substitution : Modify substituents (e.g., isopentyl group, dimethoxybenzene) and compare bioactivity .
- Computational docking : Use tools like AutoDock to predict binding modes with targets (e.g., kinases or GPCRs) .
- In vitro assays : Test analogs in enzyme inhibition (e.g., SYK kinase ) or cell viability assays (e.g., cancer cell lines ).
- Pharmacophore modeling : Identify critical functional groups for activity using Schrödinger Suite or MOE .
Q. How can researchers elucidate the mechanism of action of this compound against specific biological targets?
Methodological Answer:
- Biochemical assays : Measure enzyme inhibition (IC50) using fluorescence-based kinetic assays .
- Cellular models : Use CRISPR-engineered cell lines to validate target engagement (e.g., SYK knockout for inflammation studies ).
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified proteins .
- Transcriptomics/proteomics : RNA-seq or mass spectrometry to identify downstream pathways .
Q. What methodologies are effective in resolving contradictions in reported biological activity data for this compound?
Methodological Answer:
- Orthogonal validation : Confirm activity using independent assays (e.g., enzymatic vs. cellular assays) .
- Purity verification : Re-test compound batches via HPLC and NMR to rule out impurities .
- Standardized protocols : Replicate studies under controlled conditions (e.g., cell passage number, serum concentration) .
- Meta-analysis : Compare data across studies while accounting for variables like solvent choice (DMSO vs. saline) .
Q. How can computational modeling be integrated with experimental data to predict this compound’s interactions?
Methodological Answer:
- Molecular Dynamics (MD) simulations : Simulate ligand-protein interactions over time (e.g., GROMACS) to assess stability .
- Free-energy calculations : Use MM-GBSA to predict binding free energies .
- Dose-response validation : Correlate computed binding scores with experimental IC50 values .
- Cryo-EM/X-ray validation : Resolve co-crystal structures to refine computational models .
Q. What approaches are used to assess the stability and degradation pathways of this compound under various conditions?
Methodological Answer:
- Forced degradation studies : Expose to heat (40–80°C), light (ICH Q1B), and humidity (75% RH) .
- LC-MS analysis : Identify degradation products (e.g., hydrolysis of sulfonamide group) .
- pH stability testing : Incubate in buffers (pH 1–13) to simulate gastrointestinal conditions .
- Accelerated stability testing : ICH guidelines (25°C/60% RH) for shelf-life prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
